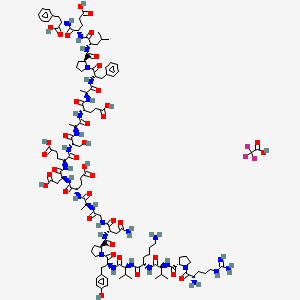
Ovalbumin (323-339) (Huhn, Japanisches Wachtel)
Übersicht
Beschreibung
Ovalbumin (323-339) is an egg white protein surrounded by B-cell epitopes, which are bound by specific IgE antibodies. In addition to this, it also contains CD4 + T cell epitopes .
Synthesis Analysis
The peptide is a major MHC class II-restricted T-cell epitope of Ovalbumin which is used for studies of immunological allergic responses such as asthma, food allergy and more . It has a chemical formula of C₇₄H₁₂₀N₂₆O₂₅ . It is synthetic in origin and is used for studies of T-cell activation and allergic diseases .Molecular Structure Analysis
The molecular weight of Ovalbumin (323-339) is 1773.93 and its chemical formula is C₇₄H₁₂₀N₂₆O₂₅ .Chemical Reactions Analysis
Ovalbumin (323-339) has been used to induce allergic asthma in mice . It mediates 25–35% of T-cell response to intact OVA in isolated BALB/c mouse .Physical And Chemical Properties Analysis
Ovalbumin (323-339) is a lyophilized powder with a peptide content of 65-100% . It is white in color and soluble in double-distilled water . It is stored at a temperature below -20°C .Wissenschaftliche Forschungsanwendungen
Immunologische allergische Reaktionen
Ovalbumin (323-339) ist ein wichtiges MHC-Klasse-II-restringiertes T-Zell-Epitop von Ovalbumin {svg_1}. Es wird für Studien zu immunologischen allergischen Reaktionen wie Asthma und Nahrungsmittelallergien verwendet {svg_2} {svg_3} {svg_4}.
Asthma-Forschung
Dieses Peptid wurde verwendet, um allergisches Asthma bei Mäusen zu induzieren {svg_5} {svg_6}. Es hilft Forschern, die Mechanismen des Asthmas zu verstehen und potenzielle Behandlungen zu entwickeln.
Nahrungsmittelallergie-Studien
Ovalbumin (323-339) wird auch in der Untersuchung von Nahrungsmittelallergien verwendet {svg_7} {svg_8} {svg_9}. Als Eiweiß aus Hühnereiern hilft es, die allergischen Reaktionen zu verstehen, die durch Nahrungsproteine verursacht werden.
Haupt-Histokompatibilitätskomplex (MHC)-Studien
Ovalbumin (323-339) wird häufig verwendet, um die Eigenschaften der Bindung von Klasse-II-Haupt-Histokompatibilitätskomplex (MHC)-Peptiden zu bestimmen {svg_10} {svg_11}. Es hilft, die Reaktion des Immunsystems auf fremde Stoffe zu verstehen.
T-Zell-Aktivierungsstudien
Dieses Peptid wird verwendet, um den Mechanismus der T-Zellaktivierung zu untersuchen {svg_12} {svg_13}. Es liefert Einblicke, wie das Immunsystem auf Infektionen und Krankheiten reagiert.
Antikörperproduktion
Antikörper gegen Hühner-Eialbumin werden als Reaktion auf Ovalbumin (323-339) produziert {svg_14}. Diese Antikörper werden in verschiedenen Forschungsanwendungen eingesetzt, darunter Immunologie und Zellbiologie.
Wirkmechanismus
Target of Action
The primary target of Ovalbumin (323-339) (Chicken, Japanese Quail) is the Major Histocompatibility Complex (MHC) class II protein . This peptide is a major MHC class II-restricted T-cell epitope of Ovalbumin . It is surrounded by B-cell epitopes, which are bound by specific IgE antibodies . In addition to this, it also contains CD4+ T cell epitopes .
Mode of Action
Ovalbumin (323-339) (Chicken, Japanese Quail) mediates 25–35% of T-cell response to intact Ovalbumin in isolated BALB/c mouse . It has been widely used to determine the characteristics of class II Major Histocompatibility Complex (MHC)-peptide binding and T-cell activation . With the help of two functionally distinct registers, Ovalbumin (323-339) peptide can bind to histocompatibility complex class II I-A (d) protein .
Biochemical Pathways
The Ovalbumin (323-339) peptide is involved in the immunological allergic responses pathway . It is used for studies of these responses such as asthma and food allergy . The peptide’s interaction with the Major Histocompatibility Complex (MHC) class II protein triggers a cascade of immune responses, leading to the activation of T-cells .
Pharmacokinetics
It is known that the peptide is soluble in double-distilled water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Ovalbumin (323-339) (Chicken, Japanese Quail) action is the activation of T-cells . This peptide mediates 25–35% of T-cell response to intact Ovalbumin in isolated BALB/c mouse . It has been used to induce allergic asthma in mice .
Action Environment
The environment can influence the action, efficacy, and stability of Ovalbumin (323-339) (Chicken, Japanese Quail). It is known that the peptide is stable at a storage temperature of -20°C .
Safety and Hazards
Zukünftige Richtungen
Ovalbumin (323-339) has been widely used to determine the characteristics of class II major histocompatibility complex (MHC)-peptide binding and T-cell activation . It has been used to induce allergic asthma in mice , and it is expected to continue to be used in studies of immunological allergic responses such as asthma and food allergies .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMIHQEWAQUPM-AOLPDKKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H120N26O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1773.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of Ovalbumin (323-339) peptide?
A1: Ovalbumin (323-339) primarily binds to the MHC class II molecule, I-Ad, on the surface of antigen-presenting cells (APCs). [, , ]
Q2: How does the binding of Ovalbumin (323-339) to I-Ad affect T cell activation?
A2: Binding of Ovalbumin (323-339) to I-Ad forms a complex that is recognized by the T cell receptor (TCR) on CD4+ T cells, leading to T cell activation. This activation triggers downstream signaling cascades, leading to T cell proliferation, differentiation, and cytokine production. [, , , , ]
Q3: Are there differences in T cell responses depending on the dose of Ovalbumin (323-339) used for stimulation?
A3: Yes, studies have shown that varying the dose of Ovalbumin (323-339) can influence the type of T cell response. Lower doses favor IL-4 production, while higher doses lead to increased IFN-γ expression. []
Q4: Can Ovalbumin (323-339) be used to induce T cell tolerance?
A4: Yes, administration of high doses of Ovalbumin (323-339) can induce T cell tolerance, particularly when delivered intravenously. [, , ]
Q5: What is the molecular formula and weight of Ovalbumin (323-339)?
A5: Ovalbumin (323-339) has the amino acid sequence ISQAVHAAHAEINEAGR, corresponding to a molecular formula of C85H138N22O28 and a molecular weight of 1884.15 g/mol.
Q6: Is there spectroscopic data available for Ovalbumin (323-339)?
A6: While specific spectroscopic data for Ovalbumin (323-339) wasn't provided in these research articles, standard techniques like mass spectrometry and nuclear magnetic resonance (NMR) can be used for its structural characterization.
Q7: Are there specific considerations regarding material compatibility and stability for Ovalbumin (323-339)?
A7: As a peptide, Ovalbumin (323-339) should be handled and stored according to standard peptide protocols. It is generally soluble in aqueous solutions and stable under appropriate storage conditions.
Q8: Does Ovalbumin (323-339) possess catalytic properties?
A8: No, Ovalbumin (323-339) primarily functions as an antigenic peptide and doesn't possess inherent catalytic properties.
Q9: Have there been computational studies on Ovalbumin (323-339) and its interactions?
A9: While the provided research articles primarily focus on experimental work, computational techniques can be used to model the interaction of Ovalbumin (323-339) with I-Ad and predict the binding affinities of modified peptides.
Q10: How do modifications to the Ovalbumin (323-339) sequence affect its activity?
A10: Modifications, such as amino acid substitutions, particularly within the core region crucial for I-Ad binding, can significantly impact the binding affinity and subsequent T cell activation. [, , ]
Q11: Can the introduction of D-amino acids enhance the stability and efficacy of Ovalbumin (323-339)?
A11: Yes, substituting L-amino acids with D-amino acids within the Ovalbumin (323-339) sequence can increase its resistance to enzymatic degradation, potentially leading to enhanced stability and prolonged activity in vivo. []
Q12: What are the typical formulation strategies for Ovalbumin (323-339) in research settings?
A12: Ovalbumin (323-339) is often formulated in aqueous solutions for in vitro studies. For in vivo applications, it can be administered in saline or emulsified in adjuvants like Complete Freund's Adjuvant (CFA) to enhance immunogenicity. []
Q13: Are there specific SHE regulations pertaining to Ovalbumin (323-339)?
A13: As a research-grade peptide, Ovalbumin (323-339) should be handled following standard laboratory safety procedures. Researchers should consult relevant safety data sheets and institutional guidelines for safe handling and disposal.
Q14: What is known about the pharmacokinetic and pharmacodynamic properties of Ovalbumin (323-339)?
A14: The provided research focuses primarily on the immunological aspects of Ovalbumin (323-339). Further research is needed to fully elucidate its PK/PD properties, which can be complex for peptides due to factors like enzymatic degradation and limited bioavailability.
Q15: What in vitro and in vivo models are commonly used to study Ovalbumin (323-339)?
A15: In vitro studies often utilize T cell hybridoma assays or primary T cell cultures from Ovalbumin-specific TCR transgenic mice (e.g., DO11.10 mice). In vivo, adoptive transfer models, where Ovalbumin-specific T cells are transferred into recipient mice, are frequently used. These models allow for the assessment of T cell activation, cytokine production, and other immunological responses. [, , , , , , , ]
Q16: Has resistance to Ovalbumin (323-339) been reported?
A16: Resistance, in the context of an antigenic peptide like Ovalbumin (323-339), typically relates to the development of immune tolerance or variations in MHC haplotypes that affect peptide binding.
Q17: Are there strategies to target Ovalbumin (323-339) to specific cells or tissues?
A17: Targeting strategies for peptides like Ovalbumin (323-339) often involve conjugation to delivery vehicles such as liposomes or nanoparticles. These strategies aim to improve cellular uptake, enhance stability, and direct the peptide to specific cell types. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






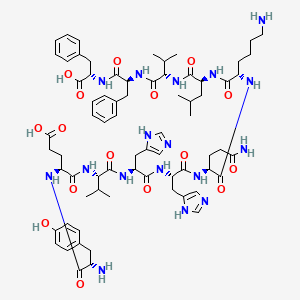

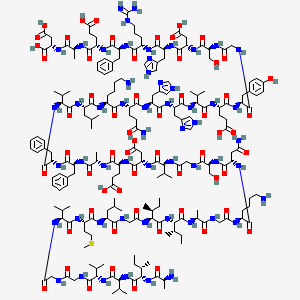
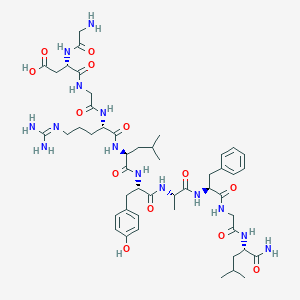
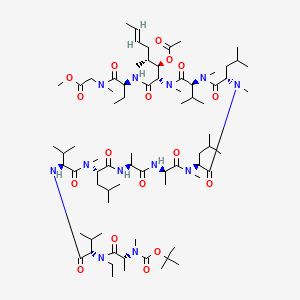
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

